molecular formula C18H15ClF4N2O3 B4171813 Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate

Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate

Cat. No.: B4171813
M. Wt: 418.8 g/mol
InChI Key: DYQGAITWLVJFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{[(2-chlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a fluorophenyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[(2-chlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl N-{[(2-chlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-{[(2-chlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the trifluoromethyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF4N2O3/c1-2-28-15(26)17(18(21,22)23,11-7-9-12(20)10-8-11)25-16(27)24-14-6-4-3-5-13(14)19/h3-10H,2H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQGAITWLVJFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate
Reactant of Route 3
Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate
Reactant of Route 4
Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[(2-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.